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EPS-IN-1

Cat. No.: B1192739
M. Wt: 261.753
InChI Key: YBXZWMZQYUNWNW-UHFFFAOYSA-N
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Description

Conservation and Ubiquitous Expression of Epsin Family Proteins

The epsins constitute a conserved family of endocytic adaptor proteins that are essential for cell viability in lower eukaryotes, such as yeast, and for proper embryo development in higher eukaryotes. nih.govnih.gov In mammals, this family comprises three distinct isoforms: Epsin 1 (EPN1), Epsin 2 (EPN2), and Epsin 3 (EPN3), encoded by the Epn1, Epn2, and Epn3 genes, respectively. nih.gov

Epsin 1 and Epsin 2 are widely expressed across various tissues, exhibiting a ubiquitous distribution. nih.govnih.govbiorxiv.orgresearchgate.net Notably, their expression is particularly enriched in the brain. nih.govnih.govresearchgate.netresearchgate.net In contrast, Epsin 3 demonstrates a more restricted expression profile, observed in specific contexts like migrating keratinocytes, gastric parietal cells, and certain carcinomas. nih.gov Evolutionary homologs of epsins have been identified in diverse organisms, including Saccharomyces cerevisiae (yeast), where Ent1 and Ent2 serve as epsin homologs, and Xenopus laevis, possessing a closely related protein known as MP90. nih.govresearchgate.netunimi.it

The widespread presence and functional conservation of epsin proteins across different species underscore their fundamental importance in cellular processes.

Table 1: Epsin Family Proteins and Conservation
Organism/CategoryEpsin Family Members/HomologsKey Characteristics/Essentiality
Mammals (e.g., Human, Rat, Mouse)Epsin 1 (EPN1), Epsin 2 (EPN2), Epsin 3 (EPN3)Epsin 1 & 2 are ubiquitously expressed, enriched in brain; Epsin 3 has restricted expression. Essential for embryo development. nih.govnih.govnih.govbiorxiv.orgresearchgate.net
Yeast (Saccharomyces cerevisiae)Ent1, Ent2Essential for cell viability; involved in clathrin-mediated endocytosis (CME) and actin regulation. nih.govunimi.it
African Clawed Frog (Xenopus laevis)MP90 (Mitotic Phosphoprotein-90)Closely related to epsins, identified through sequence similarities. nih.govresearchgate.netunimi.it
Fruit Fly (Drosophila melanogaster)Liquid facets (LqF)Ortholog of epsins, essential for proper signaling by DSL ligands. unimi.it

Overview of Epsin 1's Role as a Key Endocytic Adaptor Protein

Epsin 1 functions as a crucial endocytic adaptor protein, primarily orchestrating events in clathrin-mediated endocytosis (CME). nih.govnih.govbiorxiv.orgresearchgate.netunimi.itnih.govresearchgate.netbiorxiv.orgelifesciences.orggenecards.orgbiologists.combiosave.comresearchgate.netebi.ac.ukchildrenshospital.org This process is fundamental for cells to internalize nutrients, regulate membrane composition, and control surface area, as well as to fine-tune various signaling pathways. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net

Structurally, Epsin 1 features a conserved N-terminal ENTH (Epsin N-Terminal Homology) domain, which is approximately 150 amino acids in length. nih.govbiorxiv.orgelifesciences.orgbiologists.comwikigenes.org This ENTH domain plays a vital role in anchoring Epsin 1 to the plasma membrane by binding to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a lipid concentrated at the plasma membrane. nih.govbiorxiv.orgresearchgate.netresearchgate.netelifesciences.orgbiologists.comebi.ac.ukwikigenes.orgnih.gov The binding of the ENTH domain to PI(4,5)P2 is also implicated in inducing membrane curvature, a critical step in the formation of clathrin-coated invaginations. nih.govbiorxiv.orgresearchgate.netelifesciences.orgbiologists.comebi.ac.ukwikigenes.org

Beyond its membrane-bending capabilities, Epsin 1 acts as an adaptor by recognizing ubiquitinated cargo through its ubiquitin-interacting motifs (UIMs). nih.govnih.govbiorxiv.orgresearchgate.netelifesciences.orgresearchgate.netwikigenes.org These UIMs enable direct binding to ubiquitinated proteins, facilitating their internalization. nih.govnih.govnih.govresearchgate.netbiorxiv.org Epsin 1 also interacts with other key components of the endocytic machinery, including the clathrin adaptor protein AP2 and clathrin itself, via specific binding motifs such as DPW (Asp-Pro-Trp) and NPF (Asn-Pro-Phe) repeats located in its C-terminal region. nih.govbiorxiv.orgresearchgate.netresearchgate.netunimi.itresearchgate.netelifesciences.orgbiologists.combiosave.comchildrenshospital.orgnih.gov These interactions contribute to the stability and regulation of the endocytic network. nih.govnih.gov

Furthermore, epsins play a significant role in cell signaling. They contribute to the downregulation of the epidermal growth factor receptor (EGFR) and are involved in the activation of Notch and RhoGTPase pathways. nih.govnih.govresearchgate.net The ability of epsins to coordinate both endocytosis and signaling highlights their multifaceted importance in cellular function. nih.govresearchgate.net

Table 2: Key Domains and Interaction Partners of Epsin 1
Domain/MotifFunction/Binding PartnerSignificance
ENTH Domain (N-terminal)Binds to Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)Anchors Epsin 1 to the plasma membrane and induces membrane curvature for pit formation. nih.govbiorxiv.orgresearchgate.netresearchgate.netelifesciences.orgbiologists.comebi.ac.ukwikigenes.orgnih.gov
UIMs (Ubiquitin-Interacting Motifs)Binds ubiquitinated cargoFacilitates the internalization of specific proteins tagged for endocytosis. nih.govnih.govbiorxiv.orgresearchgate.netelifesciences.orgresearchgate.netwikigenes.org
DPW MotifsInteracts with AP2 (clathrin adaptor protein)Crucial for recruiting Epsin 1 to clathrin-coated pits and coordinating endocytic machinery. nih.govbiorxiv.orgresearchgate.netresearchgate.netunimi.itresearchgate.netelifesciences.orgbiologists.combiosave.comchildrenshospital.orgnih.gov
NPF RepeatsInteracts with EH domain-containing proteins (e.g., Eps15, Intersectin)Connects Epsin 1 to a broader network of endocytic accessory proteins. nih.govbiorxiv.orgresearchgate.netresearchgate.netunimi.itresearchgate.netelifesciences.orgbiologists.combiosave.comchildrenshospital.orgnih.gov
Clathrin-binding motifsDirectly binds clathrinIntegrates Epsin 1 into the clathrin lattice, contributing to coated pit formation. nih.govbiorxiv.orgresearchgate.netresearchgate.netunimi.itresearchgate.netelifesciences.orgbiologists.combiosave.comchildrenshospital.org

Historical Context of Epsin 1 Discovery and Initial Characterization

The discovery of Epsin 1 marked a significant advancement in understanding the molecular mechanisms of endocytosis. The founding member of the epsin family, rat epsin-1 (also known as Eps15 interacting protein 1), was identified by the De Camilli laboratory at Yale University. nih.govnih.govresearchgate.netbiologists.comnih.gov This discovery emerged from research aimed at characterizing binding partners for Eps15, an endocytic accessory protein. nih.govnih.govresearchgate.netbiologists.comnih.gov

Initial characterization, published around 1998, revealed that epsin is closely related to the Xenopus mitotic phosphoprotein MP90 and exhibits a ubiquitous tissue distribution. nih.govnih.govresearchgate.netelifesciences.orgbiologists.comchildrenshospital.orgnih.gov Sequence analysis of epsin-1 also showed striking similarities with two Saccharomyces cerevisiae proteins that were later identified as epsin homologs. nih.govresearchgate.netunimi.it Epsin 1 was initially characterized as a plasma membrane-localized component of the clathrin-mediated endocytic machinery. nih.gov Early studies demonstrated that disruption of epsin function leads to a block in clathrin-mediated endocytosis, underscoring its essential role in this fundamental cellular process. researchgate.net

Compound Identifiers

Epsin 1 (EPN1) is a protein, not a small chemical compound. Therefore, it does not have a PubChem Compound Identifier (CID), which is typically assigned to small molecules. Instead, proteins are cataloged using various biological database identifiers. The relevant identifiers for Human Epsin 1 (EPN1) are provided below.

Table 3: Epsin 1 (EPN1) Identifiers
Protein NameGene NameUniProt IDEntrez Gene IDHGNC IDOMIM Number
Epsin 1EPN1Q9Y6I3 genecards.orgebi.ac.ukuniprot.orguma.esscbt.com29924 genecards.orgscbt.com21604 genecards.orguniprot.org607262 genecards.orguniprot.org

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.753

IUPAC Name

5-(4-Chlorophenyl)-N-cyclopentyl-1H-imidazol-2-amine

InChI

InChI=1S/C14H16ClN3/c15-11-7-5-10(6-8-11)13-9-16-14(18-13)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H2,16,17,18)

InChI Key

YBXZWMZQYUNWNW-UHFFFAOYSA-N

SMILES

ClC1=CC=C(C2=CN=C(NC3CCCC3)N2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EPS-IN-1

Origin of Product

United States

Molecular Architecture and Functional Domains of Epsin 1

Epsin N-Terminal Homology (ENTH) Domain

The ENTH domain is a highly conserved module essential for Epsin 1's membrane-targeting and remodeling capabilities.

The ENTH domain of Epsin 1 specifically targets and binds to the cytoplasmic surface of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)-containing plasma membranes biorxiv.orgelifesciences.orgcellsignal.comcam.ac.ukresearchgate.netnih.govnih.govbiorxiv.org. This binding is strictly PI(4,5)P2-dependent biorxiv.orgbiorxiv.org. Upon interaction with the lipid headgroup, such as PI(4,5)P2 or its analogue Ins(1,4,5)P3, the N-terminal helix 0 folds and inserts into the membrane, forming a specific binding pocket cam.ac.uknih.govnih.gov. Studies have shown that the three phosphate (B84403) groups of Ins(1,4,5)P3 interact with up to eight positively charged residues within the ENTH domain, highlighting the specificity of this interaction ebi.ac.uknih.gov. Epsin 1 demonstrates a preference for membranes enriched in PI(4,5)P2 cam.ac.uk. Interestingly, the binding affinity of the ENTH domain to PI(4,5)P2-containing bilayers is pH-dependent, with a significant decrease observed as the pH increases from 6.0 to 8.0, a phenomenon attributed to the protonation of conserved histidine residues nih.gov.

Epsin 1 is a potent inducer of membrane curvature and tubulation, capable of causing significant deformation and even fragmentation of membranes with high PI(4,5)P2 content biorxiv.orgelifesciences.orgebi.ac.ukcam.ac.ukresearchgate.netnih.govbiorxiv.orgrsc.org. This ability is primarily mediated by the insertion of the amphipathic helix 0 into the inner leaflet of the lipid bilayer elifesciences.orgebi.ac.ukcam.ac.ukresearchgate.netnih.govrsc.org. This "wedge" mechanism involves the hydrophobic outer surface of helix 0 interacting with the lipid bilayer, pushing apart the lipid headgroups and consequently lowering the energetic barrier required for membrane bending ebi.ac.ukcam.ac.uknih.govrsc.org.

Research findings indicate that while membrane binding by the ENTH domain is PI(4,5)P2-dependent, its capacity to induce membrane curvature is further regulated by the presence of phosphatidylserine (B164497) (PS) biorxiv.orgresearchgate.netbiorxiv.org. In the presence of PS, the ENTH domain forms rigid homo-oligomers and assembles into clusters on the membrane, which is crucial for efficient membrane remodeling biorxiv.orgbiorxiv.org. Mutants that impair this oligomerization can still bind to membranes but lose their membrane remodeling activity, unable to rescue endocytic defects in vivo biorxiv.orgbiorxiv.org. Beyond helix insertion, other mechanisms like macromolecular crowding and a decrease in lateral membrane tension have also been suggested to contribute to ENTH domain-dependent membrane remodeling rsc.org.

Ubiquitin Interacting Motifs (UIMs)

In addition to its membrane-sculpting ENTH domain, Epsin 1 contains Ubiquitin Interacting Motifs (UIMs) that are critical for its role in cargo recognition.

Epsin 1 possesses multiple UIMs, typically found in tandem, located towards the C-terminus of the protein elifesciences.orgwikipedia.orgnih.govnih.govoup.complos.orgnih.gov. These motifs are crucial for Epsin 1's ability to interact with ubiquitinated proteins. The UIM region of Epsin 1 demonstrates a strong and direct association with polyubiquitin (B1169507) chains, exhibiting a significantly lower affinity for monoubiquitin nih.govplos.orgresearchgate.net. Studies have shown that Epsin 1 UIMs can bind to various polyubiquitin linkages, including Lysine 48 (K48), Lysine 63 (K63), and Lysine 11 (K11) linked chains plos.org. The specific arrangement of these tandem UIMs, including the length and α-helical structure of the inter-UIM regions, plays a vital role in determining their selectivity for particular polyubiquitin chain types, such as Lys 63-linked di-ubiquitin nih.govembopress.org.

The presence of UIMs in Epsin 1 suggests its function in recognizing ubiquitin as an internalization signal for various cellular cargo nih.gov. Epsin 1 acts as a cargo-specific adaptor in clathrin-mediated endocytosis nih.govresearchgate.net. For instance, it plays a critical role in the clathrin-mediated entry of the influenza virus into cells nih.govresearchgate.net. The UIMs are essential for the recruitment of Epsin 1 to the virus binding sites and for the subsequent clathrin-mediated internalization of the virus nih.gov. Experimental evidence shows that the deletion of UIMs in Epsin 1 significantly reduces its recruitment to virus-binding sites and nearly completely blocks the clathrin-mediated entry of influenza virus, without affecting the uptake of other classical ligands like transferrin nih.gov. This highlights a specific role for Epsin 1 and its UIMs in recognizing and recruiting ubiquitinated cargo. Furthermore, the binding of polyubiquitin by Epsin 1 is maintained even when it synchronously associates with phosphoinositides, the AP-2 adaptor complex, and clathrin, indicating a coordinated function in endocytic machinery nih.gov. Epsin 1, through its UIMs, also interacts with and promotes the endocytosis of polyubiquitinated epidermal growth factor (EGF) receptors oup.comnih.gov.

Clathrin and Adaptor Protein 2 (AP-2) Binding Motifs

Epsin 1 plays a critical role in linking the clathrin coat to the plasma membrane by directly interacting with both clathrin and the AP-2 adaptor complex pnas.orgelifesciences.orgbiorxiv.org.

Clathrin Binding Motifs : Epsin 1 contains specific sequence motifs that directly interact with clathrin pnas.orgelifesciences.org. For instance, the sequence LMDLADV within the Epsin 1 DPW domain facilitates association with the terminal domain of the clathrin heavy chain nih.gov. A second clathrin-binding sequence, LVDLD, located in the carboxyl-terminal segment of Epsin 1, also interacts directly with clathrin, and these two sites appear to act cooperatively in clathrin recruitment nih.gov. These "clathrin boxes" are found within its disordered tail elifesciences.org.

Adaptor Protein 2 (AP-2) Binding Motifs : Epsin 1 possesses multiple repetitive DPW (Asp-Pro-Trp) motifs that bind to the α-adaptin appendage domain of the AP-2 complex pnas.orgelifesciences.orgbiorxiv.orgbiorxiv.orgcam.ac.uk. This interaction is crucial for the recruitment of AP-2 to endocytic sites and for coordinating clathrin assembly pnas.orgnih.gov. The binding of Epsin 1's intrinsically disordered regions to AP-2 may also lead to an expansion of these regions, potentially contributing to membrane bending through steric pressure portlandpress.complos.org.

Table 2: Epsin 1 Binding Motifs for Clathrin and AP-2

Binding PartnerMotif TypeSequence/LocationFunction
ClathrinClathrin Binding Motifs (CBMs)LMDLADV (within DPW domain), LVDLD (C-terminal) nih.govDirect interaction with clathrin terminal domain, facilitates clathrin recruitment and assembly elifesciences.orgnih.gov
Adaptor Protein 2 (AP-2)DPW motifsMultiple repetitive DPW motifs (within CLAP region) pnas.orgelifesciences.orgbiorxiv.orgbiorxiv.orgcam.ac.ukBinding to AP-2 α-adaptin appendage domain, critical for AP-2 recruitment and coordination of clathrin assembly pnas.orgnih.gov

Interactions with EH-Domain Containing Proteins (e.g., Eps15, Intersectin)

Epsin 1 extensively interacts with EH (Eps15 Homology)-domain containing proteins, which are key scaffolding proteins in endocytosis elifesciences.orgbiorxiv.orgmolbiolcell.orgembopress.orgcellsignal.com.

Eps15 (Epidermal Growth Factor Receptor Pathway Substrate 15) : Epsin 1 was initially identified as a major interactor of Eps15 elifesciences.orgnih.gov. Epsin 1 contains three NPF (Asn-Pro-Phe) motifs in its C-terminal disordered region that specifically bind to the EH domains of Eps15 elifesciences.orgbiorxiv.orgcam.ac.ukmolbiolcell.org. Eps15 itself contains three N-terminal EH domains, a coiled-coil domain for oligomerization, and a large intrinsically disordered region biorxiv.orgcellsignal.com. The interaction between Epsin 1's NPF motifs and Eps15's EH domains is conserved from yeast to humans and is crucial for the efficient assembly of clathrin-coated vesicles biorxiv.orgmolbiolcell.orgcellsignal.com. This interaction can influence the condensation of initiator proteins like Eps15, creating a cargo-dependent checkpoint during CME biorxiv.orgbiorxiv.org.

Intersectin : Similar to Eps15, Epsin 1's NPF motifs also bind to the EH domains of Intersectin elifesciences.orgmolbiolcell.org. Intersectin is another multimodular scaffolding protein involved in clathrin-mediated endocytosis and actin assembly molbiolcell.orgembopress.orguniprot.orguniprot.orgwikipedia.org. The binding of Epsin 1 to Intersectin, along with Eps15, suggests a complex and dynamic network of interactions that regulate the formation, invagination, and scission of clathrin-coated pits elifesciences.orgembopress.org.

Table 3: Epsin 1 Interactions with EH-Domain Containing Proteins

EH-Domain ProteinEpsin 1 MotifFunction of Interaction
Eps15NPF motifs (C-terminus) elifesciences.orgbiorxiv.orgcam.ac.ukmolbiolcell.orgCritical for clathrin-coated vesicle assembly, influences initiator protein condensation, and provides a cargo-dependent checkpoint biorxiv.orgmolbiolcell.orgcellsignal.combiorxiv.org
IntersectinNPF motifs (C-terminus) elifesciences.orgmolbiolcell.orgContributes to the regulation of clathrin-coated pit formation, invagination, and scission, linking endocytosis to actin dynamics elifesciences.orgmolbiolcell.orgembopress.orguniprot.orguniprot.org

Mechanistic Roles of Epsin 1 in Membrane Dynamics and Vesicle Biogenesis

Epsin 1 as a Core Component of Clathrin-Mediated Endocytosis (CME)

Epsin 1 is recognized as an evolutionarily conserved endocytic clathrin adaptor, playing a pivotal role in the clathrin-mediated endocytosis pathway. flybase.org It interacts with several key proteins implicated in clathrin-dependent endocytosis, including clathrin itself, the adaptor protein complex AP-2, and ubiquitinated proteins. nih.govflybase.orgguidetopharmacology.orglipidmaps.orgnih.govnih.gov This multidomain structure allows Epsin 1 to act as a linchpin between the clathrin coat and the plasma membrane. nih.gov

A primary function of Epsin 1 is its ability to facilitate the formation of clathrin-coated pits (CCPs). Epsin 1 achieves this by binding to phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) in the plasma membrane through its Epsin N-Terminal Homology (ENTH) domain. nih.govguidetopharmacology.orglipidmaps.orgnih.govidrblab.netcdutcm.edu.cntcmsp-e.com Upon binding to PtdIns(4,5)P2, the ENTH domain undergoes a conformational change, forming an amphipathic alpha-helix (helix 0) that inserts into the inner leaflet of the lipid bilayer, thereby inducing membrane curvature. lipidmaps.orgcdutcm.edu.cntcmsp-e.comnih.gov This direct modification of membrane curvature is crucial for the initial invagination of the plasma membrane, a prerequisite for CCP formation. nih.govflybase.orgidrblab.netcdutcm.edu.cntcmsp-e.com While cells can form shallow clathrin-coated pits even in the absence of epsin, they exhibit a robust impairment in clathrin-mediated endocytosis and struggle to develop these pits into vesicles. flybase.org Epsin 1 also has the capacity to polymerize clathrin around these invagination sites. idrblab.net

Epsin 1 actively coordinates membrane deformation with the assembly of the clathrin coat. Its ability to directly modify membrane curvature upon PtdIns(4,5)P2 binding, in conjunction with clathrin polymerization, is a key aspect of this coordination. cdutcm.edu.cntcmsp-e.com The insertion of the amphipathic alpha-helix into the lipid bilayer is a proposed mechanism for this curvature induction. lipidmaps.orgcdutcm.edu.cntcmsp-e.comnih.gov Furthermore, Epsin 1 plays a role in coupling the clathrin coat with the actin cytoskeleton. flybase.org It helps generate the force required for membrane invagination and recruits other proteins, such as Hip1R, which links clathrin to actin, thereby orchestrating the dynamic interplay between the coat and the cytoskeleton that drives pit invagination. flybase.org

Beyond its role in initial pit formation, Epsin 1 is an important factor for the maturation of clathrin-coated buds, which is a prerequisite for subsequent vesicle generation. Studies have indicated that Epsin 1 contributes to generating the necessary force for the deep invagination and eventual fission of clathrin-coated pits. flybase.org It coordinates with other proteins, such as dynamin and adaptin, to ensure the proper invagination of the membrane and the ultimate scission of the vesicle. nih.gov Notably, Epsin 1 has been shown to rescue a block in the release of endocytic vesicles in dynamin-depleted cells, suggesting its involvement in the late stages of vesicle fission.

Epsin 1's Influence on Biomolecular Condensation and Protein Networks

Epsin 1 significantly influences biomolecular condensation and the organization of protein networks at endocytic sites. It acts as a conditional stabilizer for the initiator protein network during clathrin-mediated endocytosis, effectively creating a cargo-dependent checkpoint. Epsin 1 is known to recruit ubiquitylated transmembrane proteins to these endocytic sites.

Research indicates that Epsin 1 employs competitive binding and steric repulsion to destabilize the condensation of initiator proteins when ubiquitin is absent. Conversely, in the presence of polyubiquitin (B1169507), Epsin 1 binds to both ubiquitin and initiator proteins, leading to attractive interactions that stabilize the protein condensation. This mechanism suggests that Epsin 1 precisely tunes protein condensation to ensure the presence of ubiquitylated cargo during the assembly of clathrin-coated vesicles. Many endocytic proteins, including Epsins, contain intrinsically disordered regions (IDRs) that are thought to contribute to vesicle assembly and the formation of flexible, liquid-like protein networks.

Epsin 1's Role in Vesicle Size Regulation

Epsin 1 also plays a critical role in regulating the size of newly formed vesicles. It is proposed that Epsin 1 limits the assembly of the clathrin coat to the appropriate size for nascent vesicles. lipidmaps.org This function provides an additional mechanism for the generation of uniformly sized synaptic vesicles, which is crucial for consistent neurotransmission. lipidmaps.org Experimental disruption of Epsin 1 interactions, for instance, by microinjection of domain-specific antibodies, has been observed to result in an increase in the size of coated pits on the plasma membrane. lipidmaps.org

Distinct Functions of Epsin 1 Isoforms and Paralogs

The "Epsin" family in mammalian cells comprises three highly similar proteins: Epsin 1, Epsin 2, and Epsin 3. flybase.org Epsin 1 has a molecular mass of approximately 68 kDa, and its functional diversity is further enriched by alternative splicing, which can lead to different isoforms. nih.gov Epsin 1 and Epsin 2 share significant sequence similarity, particularly in their N-terminal ENTH domain, and both are known to interact with clathrin and the AP-2 adaptor complex. They also bind to Eps15 through their NPF motifs. lipidmaps.org

Beyond Epsin 1, 2, and 3, there are related paralogs such as EpsinR. EpsinR is a ubiquitous homologue of Epsin 1 that functions in vesicle trafficking from internal compartments like the Trans-Golgi Network (TGN) and endosomes. idrblab.net In contrast to Epsin 1's primary role at the plasma membrane, EpsinR binds to AP1 adaptors and phosphatidylinositol-4-phosphate (B1241899) (PtdIns(4)P), highlighting distinct functional localizations and lipid specificities within the Epsin protein family. idrblab.net

Compound Names and PubChem CIDs

Epsin 1 Interactions with Key Cellular Pathways and Processes

Receptor-Mediated Endocytosis and Signal Transduction Modulation

Epsin 1 is a key player in receptor-mediated endocytosis, a fundamental process for cellular uptake and the regulation of cell surface receptor abundance, which in turn modulates signal transduction pathways. nih.govuniprot.org

Epidermal Growth Factor Receptor (EGFR) Downregulation

Epsin 1 significantly contributes to the downregulation of the Epidermal Growth Factor Receptor (EGFR), a crucial step in terminating proliferative and anti-apoptotic signaling. nih.govbiologists.com Research indicates that Epsin 1 interacts directly with ubiquitinated EGFR through its ubiquitin-interacting motifs (UIMs), a binding that is essential for the formation of the complex. biologists.comnih.gov This interaction facilitates the recruitment of ubiquitinated EGFR into clathrin-coated pits, initiating its internalization. biologists.comnih.gov Studies employing RNA interference to knock down Epsin 1 expression have demonstrated an inhibition of EGFR internalization, although the extent of this effect can vary, suggesting the presence of redundant mechanisms in EGFR endocytosis. biologists.comnih.govrupress.org

Table 1: Epsin 1's Role in EGFR Downregulation

Interaction PartnerEpsin 1 Domain InvolvedEffect on EGFRResearch Finding
Ubiquitinated EGFRUIMsRecruitment into clathrin-coated pits, internalization biologists.comnih.govEpsin 1 binds ubiquitinated EGFR, promoting its endocytosis. biologists.comnih.gov
Clathrin-coated pitsN/AFacilitates formation and cargo recruitment biologists.comnih.govKnockdown inhibits EGFR internalization. biologists.comnih.gov

Notch Signaling Pathway Regulation

Epsin 1, along with its orthologs such as Liquid facets (Lqf) in Drosophila, is a critical positive regulator of the Notch signaling pathway, which is vital for cell fate determination and embryonic development. nih.govwikipedia.orgsdbonline.orgbiologists.comutexas.edupnas.org The protein promotes Notch pathway activity by specifically targeting Notch ligands for endocytosis in signal-sending cells. sdbonline.orgbiologists.comutexas.edupnas.orgresearchgate.net This Epsin-dependent ligand internalization is proposed to generate mechanical force that exposes a cryptic cleavage site on the Notch receptor, thereby activating the receptor. sdbonline.org Genetic studies in mice have shown that the absence of both Epsin 1 and Epsin 2 leads to developmental defects that closely resemble those caused by a global impairment of Notch signaling, underscoring Epsin's essential and evolutionarily conserved role in this pathway. pnas.org

Table 2: Epsin 1's Impact on Notch Signaling

Organism/OrthologEpsin 1 Function in Notch SignalingKey MechanismOutcome of Epsin 1 Disruption
Drosophila (Lqf)Promotes Notch pathway activity sdbonline.orgbiologists.comutexas.eduLigand endocytosis sdbonline.orgbiologists.comutexas.eduresearchgate.netImpaired Notch signaling sdbonline.orgbiologists.comutexas.edu
C. elegansPromotes glp-1/Notch pathway activity sdbonline.orgbiologists.comLigand endocytosis sdbonline.orgbiologists.comReduced Notch activity sdbonline.orgbiologists.com
MammalsCritical for Notch activation pnas.orgEndocytic adaptor for ubiquitinated Notch ligands pnas.orgDevelopmental defects mimicking Notch impairment pnas.org

Bone Morphogenetic Protein (BMP) Signaling Regulation

Epsin 1 also plays a significant role in modulating Bone Morphogenetic Protein (BMP) signaling, particularly in neuronal development and synaptic plasticity. In Drosophila, Epsin1/Liquid facets (Lqf) positively regulates synaptic growth. plos.orgcapes.gov.brscispace.com This regulation occurs through the post-endocytotic processing of the phospho-Mother against decapentaplegic (pMad) signaling complex, which is a key effector of BMP signaling. plos.org Lqf has been shown to interact both genetically and biochemically with the BMP type-II receptor Wishful thinking (Wit). plos.org Loss of Lqf function leads to a reduction in bouton number and decreased accumulation of nuclear pMad, while overexpression of Lqf stimulates bouton growth and increases the number of multivesicular bodies (MVBs), suggesting its involvement in signaling endosome recycling or maturation. plos.org

Table 3: Epsin 1's Influence on BMP Signaling

Organism/OrthologEpsin 1 Function in BMP SignalingMechanismObserved Effects
Drosophila (Lqf)Positively regulates synaptic growth plos.orgcapes.gov.brscispace.comPost-endocytotic processing of pMad signaling complex plos.orgLoss of Lqf: reduced bouton number, decreased nuclear pMad. Overexpression of Lqf: stimulated bouton growth, increased MVBs. plos.org
Drosophila (Lqf)Interacts with BMP receptor Wit plos.orgGenetic and biochemical interaction plos.orgLqf-stimulated synaptic overgrowth suppressed by Wit reduction. plos.org

Plant Immune Receptor Trafficking (e.g., FLS2)

In plants, Epsin 1 (specifically Arabidopsis thaliana EPSIN1, AtEPS1) is identified as a positive modulator of plant immune signaling and pattern-triggered immunity. tandfonline.comoup.comnih.govrupress.orgresearchgate.net AtEPS1 is crucial for maintaining the proper abundance of immune receptors, such as FLAGELLIN (B1172586) SENSING2 (FLS2) and BRASSINOSTEROID INSENSITIVE1-ASSOCIATED RECEPTOR KINASE1 (BAK1), at the plasma membrane. tandfonline.comoup.comnih.govresearchgate.net Impaired AtEPS1 function results in reduced plasma membrane accumulation of FLS2 and BAK1, leading to compromised immune responses and increased susceptibility to bacterial pathogens like Pseudomonas syringae pv. tomato DC3000. tandfonline.comoup.comnih.gov AtEPS1 localizes to the trans-Golgi network (TGN)/early endosomes and is involved in the trafficking of cargo proteins to both the plasma membrane and the vacuole. tandfonline.comoup.comnih.gov

Table 4: AtEPSIN1 in Plant Immune Receptor Trafficking

Immune ReceptorEpsin 1 FunctionLocationOutcome of AtEPS1 Impairment
FLS2Modulates plasma membrane abundance tandfonline.comoup.comnih.govPlasma membrane tandfonline.comoup.comnih.govReduced FLS2 accumulation, impaired immune responses tandfonline.comoup.comnih.gov
BAK1Modulates plasma membrane abundance tandfonline.comoup.comnih.govPlasma membrane tandfonline.comoup.comnih.govReduced BAK1 accumulation, increased pathogen susceptibility tandfonline.comoup.comnih.gov

Synaptic Vesicle Recycling and Neurotransmission

Epsin 1 plays a critical role in synaptic vesicle endocytosis, a process essential for sustained neurotransmission. researchgate.netnih.govki.se In nerve terminals, Epsin 1 accumulates at release sites and within clathrin-coated pits during synaptic activity. researchgate.netnih.gov Studies using the lamprey reticulospinal synapse model have shown that disrupting Epsin 1's interactions, either through its ENTH domain or its clathrin/AP2 binding region (CLAP), leads to a profound loss of synaptic vesicles in stimulated synapses. researchgate.netnih.govki.se Furthermore, such disruptions result in the accumulation of distorted coated structures and a shift towards early, larger coated pits on the plasma membrane. researchgate.netnih.gov These findings support a model where Epsin 1 coordinates membrane curvature generation with clathrin coat assembly, thereby contributing to the formation of uniformly sized synaptic vesicles. researchgate.netnih.govki.se

Table 5: Epsin 1's Role in Synaptic Vesicle Recycling

Aspect of RecyclingEpsin 1 FunctionExperimental Observation (Lamprey Synapse)Implication
Vesicle formationCoordinates curvature generation with coat assembly researchgate.netnih.govki.seDisruption leads to loss of vesicles and distorted coated structures. researchgate.netnih.govki.seEssential for proper synaptic vesicle formation and size. researchgate.netnih.govki.se
LocalizationAccumulated at release sites and clathrin-coated pits researchgate.netnih.govPresent at active zones during synaptic activity. researchgate.netnih.govDirectly involved in the endocytic machinery at synapses. researchgate.netnih.gov

Trafficking from Trans-Golgi Network (TGN) and Vacuolar Transport (in Plants)

In plant cells, Epsin 1 (AtEPS1) is significantly involved in membrane trafficking from the trans-Golgi network (TGN) and subsequent vacuolar transport. tandfonline.comuniprot.orgnih.govresearchgate.netoup.compnas.org AtEPS1 localizes primarily to the Golgi complex, likely the TGN, with some presence in the prevacuolar compartment. nih.gov It functions as a monomeric clathrin adaptor at the TGN/early endosomes, facilitating the formation of clathrin-coated vesicles. tandfonline.comresearchgate.net AtEPS1 plays an important role in the vacuolar trafficking of soluble cargo proteins by interacting with key components of the trafficking machinery, including clathrin, Adaptor Protein 1 (AP-1), VTI11 (a v-SNARE protein), and Vacuolar Sorting Receptor 1 (VSR1). nih.govresearchgate.net These interactions highlight its role in linking clathrin core components with other vesicular trafficking proteins for proper cargo sorting and delivery to the vacuole. nih.govresearchgate.net Furthermore, AtEPS1, along with another ENTH domain-containing protein, MODIFIED TRANSPORT TO THE VACUOLE1 (AtMTV1), defines functionally overlapping but molecularly distinct subdomains within the TGN, indicating a sophisticated organization of transport pathways. researchgate.netpnas.org

Table 6: AtEPSIN1 in TGN and Vacuolar Transport

Trafficking AspectEpsin 1 FunctionInteracting PartnersLocalization
Vacuolar transportImportant for soluble cargo trafficking nih.govresearchgate.netClathrin, AP-1, VTI11, VSR1 nih.govresearchgate.netTGN/early endosomes, prevacuolar compartment tandfonline.comuniprot.orgnih.govresearchgate.net
TGN organizationDefines TGN subdomains researchgate.netpnas.orgAP-1 (with AtEPS1), AP-4 (with AtMTV1) researchgate.netpnas.orgSpatially and molecularly separated regions of the TGN researchgate.netpnas.org

Compound Names and Corresponding Identifiers

NameTypeIdentifier (Source)
Epsin 1ProteinUniProt: Q9Y6I3 (Human Epsin-1) uniprot.org, Q8VY07 (Arabidopsis thaliana EPSIN1) uniprot.org
Epidermal Growth Factor Receptor (EGFR)ProteinUniProt: P00533 (Human EGFR)
NotchProteinUniProt: P46531 (Human Notch1)
Bone Morphogenetic Protein (BMP)Protein FamilyN/A (General family, specific receptors like Wit are mentioned)
Wishful thinking (Wit)ProteinUniProt: Q9V955 (Drosophila melanogaster Wit)
FLAGELLIN SENSING2 (FLS2)ProteinUniProt: Q9LVA0 (Arabidopsis thaliana FLS2)
BRASSINOSTEROID INSENSITIVE1-ASSOCIATED RECEPTOR KINASE1 (BAK1)ProteinUniProt: Q9S716 (Arabidopsis thaliana BAK1)
ClathrinProteinUniProt: P09616 (Human Clathrin heavy chain)
Adaptor Protein 1 (AP-1)Protein ComplexN/A (Complex, subunits have individual UniProt IDs)
VTI11ProteinUniProt: Q9FMY1 (Arabidopsis thaliana VTI11)
VSR1ProteinUniProt: Q9FNU1 (Arabidopsis thaliana VSR1)

Regulatory Mechanisms of Epsin 1 Activity and Expression

Post-Translational Modifications

Epsin 1 is characterized by the presence of Ubiquitin-Interacting Motifs (UIMs), which are instrumental in its interaction with ubiquitin elifesciences.orgbiorxiv.orgpnas.orgpnas.org. This interaction positions Epsin 1 as a key player in the trafficking of ubiquitinated cargo. Research indicates that Epsin 1 can recruit ubiquitinated transmembrane proteins to endocytic sites biorxiv.org. Its UIMs demonstrate a strong affinity for ubiquitin chains and are critical for the clathrin-mediated endocytosis of certain cargo, such as the influenza virus pnas.org.

Interestingly, Epsin 1's role extends to modulating the condensation of other endocytic proteins. In the absence of ubiquitin, Epsin 1 can destabilize condensates formed by Eps15, another clathrin-associated protein. Conversely, in the presence of polyubiquitin (B1169507), Epsin 1 promotes condensate formation by binding to both ubiquitin and initiator proteins, thereby creating attractive interactions that stabilize these condensates biorxiv.org. This dynamic interplay suggests that Epsin 1 acts as a checkpoint, ensuring the presence of ubiquitin at nascent endocytic sites biorxiv.org.

The impact of ubiquitination on Epsin 1's function is further highlighted by studies showing that the removal of either Epsin 1 or ubiquitylation from endocytic sites disrupts receptor endocytosis biorxiv.org. However, the simultaneous absence of both Epsin 1 and ubiquitin can surprisingly restore transferrin uptake, implying a counterbalancing effect between Epsin 1 and ubiquitin in certain contexts biorxiv.org. Furthermore, Epsin 1 interacts with ubiquitinated low-density lipoprotein receptor-related protein 1 (LRP-1), facilitating its internalization and downregulation, a mechanism implicated in the progression of atherosclerosis ahajournals.org. The association of Epsin 1 with ubiquitinated cargo along the endocytic pathway is negatively regulated by its interaction with clathrin pnas.org.

Phosphorylation is another critical PTM that regulates Epsin 1 activity, particularly during mitosis. Epsin 1 undergoes phosphorylation on serine and/or threonine residues in mitotic cells elifesciences.orguniprot.orguma.es. This mitotic phosphorylation has a significant inhibitory effect on Epsin 1's interactions, specifically reducing its binding to clathrin and the AP-2 adaptor complex elifesciences.orguniprot.orgchildrenshospital.org. This suggests a functional switch for Epsin 1 in the mitotic cytosol, where clathrin-mediated endocytosis is known to be arrested elifesciences.orgchildrenshospital.org.

The phosphorylation of Epsin 1 (and POB1) has been demonstrated to be carried out by p34(cdc2) kinase in vitro, with Serine 357 identified as a key phosphorylation site in Epsin 1 nih.gov. Phosphorylated Epsin 1, or an Epsin 1 mutant mimicking constitutive phosphorylation (Epsin(S357D)), exhibits reduced efficiency in forming complexes with alpha-adaptin compared to wild-type Epsin 1 nih.gov. This phosphorylation-dependent dissociation of Epsin 1 from its complexes with POB1 and alpha-adaptin is proposed as a mechanism by which receptor-mediated endocytosis is inhibited during mitosis nih.gov. Conversely, depolarization of synaptosomes leads to dephosphorylation of Epsin 1, which enhances its binding to AP-2 uniprot.orgchildrenshospital.org.

Transcriptional and Translational Control of Epsin 1 Expression

The expression levels of Epsin 1 are subject to transcriptional and translational regulation. EPN1 is the gene encoding Epsin 1, a protein essential for various cellular functions genecards.org. Epsin 1 and its paralog Epsin 2 are broadly expressed across tissues, with notably high levels found in the brain researchgate.net.

Evidence suggests a compensatory mechanism in Epsin 1 expression; for instance, Epsin 1 levels can be slightly elevated in the stomach of Epsin 3 knockout mice, indicating a potential regulatory feedback loop researchgate.net. Furthermore, Epsin 1 undergoes nucleocytosolic shuttling, a process that can influence its availability for cytoplasmic functions nih.gov. Its N-terminal Homology (ENTH) domain has been shown to interact with the transcription factor promyelocytic leukemia Zn2+ finger protein (PLZF) nih.gov. The inhibition of Crm1-dependent nuclear export by leptomycin B leads to the accumulation of Epsin 1 in the nucleus, and overexpression of PLZF can also induce a partial nuclear localization of Epsin 1 nih.gov. These findings suggest a potential role for Epsin 1 in signaling pathways that link the endocytic machinery to the regulation of nuclear function nih.gov. Additionally, alternative splicing of the EPN1 gene can lead to the production of different Epsin 1 isoforms, contributing to its functional diversity abcam.com.

Epsin 1 S Involvement in Diverse Biological Processes: Insights from Research Models

Epsin 1 in Cancer Research Models

Association with Tumor Progression and Metastasis

Epsin 1 (EPN1) has been identified as a significant factor in the progression and spread of various cancers. Research indicates that epsins are frequently overexpressed in several types of cancer, including those of the skin, lung, and prostate. researchgate.net This upregulation is not merely a correlation; studies have shown that epsins actively contribute to tumorigenesis. researchgate.net One of the key mechanisms through which Epsin 1 promotes cancer progression is by influencing crucial cellular processes such as angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov

In multiple murine models, a deficiency of epsin in the endothelium has been shown to halt tumor progression. nih.govnih.gov This occurs because the absence of epsin disrupts the normal signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to uncontrolled and dysfunctional tumor angiogenesis. nih.govnih.gov Essentially, while angiogenesis is necessary for tumor growth, the disorganized and leaky vessels that form in the absence of proper epsin function are inefficient and impede tumor expansion. nih.gov Furthermore, overexpression of epsins has been demonstrated to enhance cancer cell invasion, a critical step in metastasis. tandfonline.com The Epsin protein family, including EPN1 and EPN2, has been linked to various types of tumors and is implicated in regulating cancer cell proliferation, migration, and invasion. researchgate.netresearchgate.net For instance, in xenograft models of prostate cancer, the deletion of epsins resulted in decreased tumor growth and improved survival rates. researchgate.net This body of evidence underscores the multifaceted role of Epsin 1 in creating a conducive environment for tumor growth and facilitating the metastatic cascade. nih.govnih.gov

Ectopic Expression on Tumor Cell Surfaces

While Epsin 1 is primarily known for its intracellular roles, particularly in endocytosis, there is growing interest in its presence and function on the cell surface, especially in the context of cancer. The term "ectopic expression" in this context refers to the atypical localization of a protein. While direct evidence for Epsin 1's ectopic expression on the surface of tumor cells is still an emerging area of research, the broader concept of ectopic protein expression on cancer cells is well-established for other proteins like ATP synthase. nih.gov The presence of proteins in unusual locations on cancer cells can create novel therapeutic targets. For example, ectopic ATP synthase on the plasma membrane of cancer cells has been identified as a potential target for cancer therapy. nih.gov

The functional implications of such ectopic expression can be significant. For instance, surface-expressed proteins can interact with the tumor microenvironment to promote cell survival, proliferation, and metastasis. nih.gov Although specific studies detailing the ectopic surface expression of Epsin 1 on tumor cells are not prevalent in the provided search results, the established roles of epsins in cancer progression suggest that their localization and function are complex and may involve non-classical mechanisms beyond endocytosis. researchgate.net

Preclinical Studies on EPN1-Targeting Antibodies in Tumor Regression

The critical role of Epsin 1 in tumor angiogenesis and progression has made it an attractive target for anticancer therapies. Preclinical studies have explored the potential of targeting EPN1 to inhibit tumor growth and induce regression. One innovative approach involves the use of a chimeric peptide designed to inhibit the function of endogenous tumor endothelial epsins. nih.govnih.gov This peptide, known as UPI, works by competitively binding to activated VEGFR2, thereby disrupting the interaction between epsin and the receptor. nih.govnih.gov

In murine models, this UPI peptide has demonstrated remarkable efficacy. It has been shown to significantly impair functional tumor angiogenesis, leading to a reduction in tumor growth and metastasis. nih.govnih.gov The targeted disruption of the epsin-VEGFR2 interaction results in a notable increase in survival in these preclinical models. nih.govnih.gov Furthermore, when co-administered with cytotoxic chemotherapeutics, the UPI peptide has been observed to sustain tumor inhibition, suggesting a synergistic effect. nih.gov These findings highlight the therapeutic potential of specifically targeting the function of Epsin 1 in the tumor endothelium. The development of antibodies and other biologics that can specifically target EPN1 or its interactions represents a promising avenue for the development of novel cancer therapies. nih.govnih.govcloudfront.net

Implication in Neurological Disorder Research Models

Epsin 1 is highly expressed in the brain and plays a crucial role in synaptic vesicle endocytosis, the process by which neurons recycle neurotransmitter-filled vesicles. researchgate.netnih.gov This fundamental role in neuronal communication has led to investigations into its potential involvement in neurological disorders. Dysfunction in synaptic vesicle endocytosis is increasingly being recognized as an early event in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.gov

In the context of Parkinson's disease, several genes associated with the disorder, such as SNCA, LRRK2, PRKN, and DJ-1, encode proteins that are involved in the regulation of synaptic vesicle endocytosis. nih.gov While a direct causal link between Epsin 1 mutations and specific neurological disorders has yet to be firmly established in humans, its essential function in the presynaptic terminal makes it a protein of interest in understanding the underlying mechanisms of these conditions. Research using models such as the lamprey giant reticulospinal synapse has shown that perturbing Epsin 1 function disrupts the proper formation of clathrin-coated pits, which are essential for synaptic vesicle recycling. nih.gov This suggests that defects in Epsin 1 function could lead to impaired neurotransmission, a hallmark of many neurological disorders. Further research is needed to fully elucidate the role of Epsin 1 in the pathology of neurodegenerative diseases and other neurological conditions. researchgate.netyoutube.com

Role in Viral Entry Mechanisms (e.g., Influenza Virus)

Epsin 1 has been identified as a key player in the entry of certain viruses into host cells, with the influenza A virus (IAV) being a prime example. nih.govnih.gov IAV utilizes a process called clathrin-mediated endocytosis to gain entry into cells, and Epsin 1 acts as a cargo-specific adaptor in this process. nih.govnih.govnih.gov This means that Epsin 1 helps to recognize the virus and recruit it to the clathrin-coated pits that will eventually internalize it.

The interaction between Epsin 1 and the influenza virus is mediated by the ubiquitin-interacting motifs (UIMs) present in the Epsin 1 protein. nih.govnih.gov These UIMs bind to ubiquitinated cell surface receptors that the virus has attached to. nih.gov This interaction is crucial for the recruitment of the virus to the site of endocytosis. Furthermore, Epsin 1 has a biomechanical role in viral entry. nih.gov The N-terminal ENTH domain of Epsin 1 contains a helix that can sense and induce membrane curvature, a physical change necessary for the formation of the endocytic vesicle. nih.govnih.gov Studies have shown that inhibiting the function of this domain reduces the internalization of spherical IAV particles. nih.gov Interestingly, the internalization of filamentous IAV particles, another form the virus can take, is not affected by the inhibition of this specific function of Epsin 1, suggesting a nuanced role for the protein depending on the viral morphology. nih.gov These findings establish Epsin 1 as a critical host factor for influenza virus infection and a potential target for antiviral therapies. mdpi.comresearchgate.netresearchgate.net

Epsin 1 in Plant Development and Immune Responses

In addition to its roles in animal cells, Epsin 1 is also a crucial protein in plants, where it is involved in both development and immunity. usda.govnih.govplantae.org In the model plant Arabidopsis thaliana, Epsin 1 (AtEPS1) is a clathrin adaptor protein that localizes to the trans-Golgi network/early endosome (TGN/EE), a central sorting station for cellular proteins. nih.govplantae.orgnih.gov

AtEPS1 plays a vital role in the plant's immune system by modulating the abundance of pattern recognition receptors (PRRs) at the plasma membrane. nih.govplantae.org PRRs are essential for detecting molecules associated with pathogens and initiating an immune response. Specifically, AtEPS1 is involved in the trafficking of the PRR FLAGELLIN (B1172586) SENSING 2 (FLS2) to the plasma membrane. nih.govnih.govresearchgate.net FLS2 recognizes bacterial flagellin and triggers pattern-triggered immunity. Studies have shown that plants with impaired AtEPS1 function are more susceptible to infection by pathogenic bacteria like Pseudomonas syringae. nih.govplantae.org This increased susceptibility is linked to reduced levels of FLS2 at the cell surface. nih.govnih.gov Therefore, Epsin 1 acts as a positive modulator of plant immunity by ensuring that sufficient levels of immune receptors are present at the cell periphery to detect and respond to invading pathogens. usda.govnih.govplantae.org This highlights a conserved and fundamental role for Epsin 1 in cellular trafficking and defense across different kingdoms of life.

Advanced Research Methodologies and Experimental Models in Epsin 1 Studies

In Vitro Biochemical and Biophysical Approaches

In vitro studies, utilizing purified components in a controlled environment, are foundational to understanding the direct molecular interactions and functions of Epsin 1. These approaches allow for a detailed examination of its biochemical and biophysical properties, independent of the complex cellular milieu.

Protein Interaction Assays (e.g., Pull-down, Co-immunoprecipitation)

Epsin 1 functions as a scaffold protein, interacting with a multitude of other proteins to orchestrate the formation of clathrin-coated vesicles. nih.govnih.govresearchgate.net Assays that map these protein-protein interactions are therefore critical.

Glutathione S-transferase (GST) Pull-down Assays: This technique is frequently used to identify and validate interactions between Epsin 1 and its binding partners. In this assay, a recombinant "bait" protein, such as a specific domain of Epsin 1, is tagged with GST and immobilized on glutathione-coated beads. These beads are then incubated with a "prey" protein or a complex mixture like a cell lysate. If the prey protein interacts with the bait, it will be "pulled down" with the beads. Subsequent washing steps remove non-specific binders, and the interacting proteins are eluted and identified, typically by Western blotting. For instance, GST pull-down assays have been employed to demonstrate the direct interaction between Epsin 1 and components of the endocytic machinery like the AP-2 adaptor complex and clathrin. elifesciences.orgpnas.org

Co-immunoprecipitation (Co-IP): Co-IP is used to study protein-protein interactions in their native cellular context. An antibody targeting Epsin 1 is used to capture it from a cell lysate. If Epsin 1 is part of a stable complex, its binding partners will be captured along with it. The entire complex is then precipitated, and the associated proteins are identified by Western blotting. Co-IP experiments have been crucial in confirming that Epsin 1 associates with proteins like Eps15 and ubiquitinated cargo within the cell. nih.govnih.gov

These protein interaction assays are vital for understanding the complex network of interactions that Epsin 1 participates in and how potential inhibitors might disrupt these associations.

Liposome and Membrane Mimetic Studies for Curvature Induction

A hallmark of Epsin 1 is its ability to induce membrane curvature, a critical step in the formation of transport vesicles. cam.ac.ukresearchgate.netcam.ac.uk This property is primarily attributed to its N-terminal Epsin N-Terminal Homology (ENTH) domain. researchgate.netcam.ac.ukresearchgate.net

Liposome Tubulation Assays: To study this phenomenon in vitro, researchers use liposomes, which are artificially prepared vesicles made of a lipid bilayer. When purified Epsin 1 or its ENTH domain is incubated with liposomes containing phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), it can be observed to deform the spherical liposomes into narrow tubules. cam.ac.ukresearchgate.netresearchgate.net This dramatic change in membrane shape is typically visualized using electron microscopy. These experiments provide direct evidence of Epsin 1's intrinsic ability to bend membranes. cam.ac.ukcam.ac.uk The mechanism is thought to involve the insertion of an amphipathic alpha-helix from the ENTH domain into one leaflet of the lipid bilayer, creating a wedge effect that forces the membrane to curve. researchgate.netcam.ac.uk

Lipid Monolayer Assays: In addition to liposomes, lipid monolayers at an air-water interface can be used to study the interaction of Epsin 1 with membranes. These systems allow for precise control over the lipid composition and surface pressure, mimicking the properties of a cell membrane. The binding of Epsin 1 and its effect on the monolayer can be monitored, providing further insights into its membrane-remodeling capabilities. researchgate.net

These membrane-mimetic studies are essential for screening and characterizing inhibitors that might target the membrane-bending function of Epsin 1.

Recombinant Protein Expression and Purification for Functional Analysis

To perform the detailed biochemical and biophysical assays described above, large quantities of pure and active Epsin 1 protein and its various domains are required. This is achieved through recombinant protein expression and purification.

The general workflow for producing recombinant Epsin 1 typically involves the following steps:

Cloning: The gene encoding human or rodent Epsin 1, or a specific domain thereof, is cloned into an expression vector, often with a tag (e.g., His-tag or GST-tag) to facilitate purification. origene.comnih.gov

Expression: The expression vector is transformed into a host organism, most commonly E. coli bacteria. uth.eduyoutube.com The bacteria are cultured, and protein expression is induced.

Lysis: The bacterial cells are harvested and broken open (lysed) to release the recombinant protein.

Purification: The protein of interest is purified from the complex mixture of bacterial proteins using affinity chromatography. For example, His-tagged proteins are purified using a nickel-charged column, and GST-tagged proteins are purified using a glutathione column. youtube.com Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity. uth.edu

The purity and integrity of the final protein product are assessed using techniques like SDS-PAGE and Coomassie blue staining. origene.comresearchgate.net This ensures that the protein used in subsequent functional assays is of high quality.

Differential Scanning Calorimetry (DSC) and Solid-State NMR for Membrane Interactions

To gain a deeper, biophysical understanding of how Epsin 1 interacts with and alters the properties of lipid membranes, advanced techniques like Differential Scanning Calorimetry (DSC) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the heat difference between a sample and a reference as a function of temperature. nih.govsdsu.edu When applied to lipid vesicles, DSC can detect the phase transition temperature at which the lipid bilayer changes from a gel-like state to a more fluid, liquid-crystalline state. The binding and insertion of a protein like Epsin 1 into the lipid bilayer can perturb the lipid packing and alter this phase transition. By monitoring changes in the phase transition temperature and enthalpy, DSC can provide valuable information about the extent and nature of the protein-membrane interaction. nih.govnih.gov

Solid-State NMR (ssNMR): ssNMR is a powerful technique for studying the structure and dynamics of molecules in non-solution states, making it ideal for investigating proteins within a membrane environment. nih.govsdsu.edu By labeling specific atoms in either the protein or the lipids with NMR-active isotopes (like ¹³C or ¹⁵N), ssNMR can provide atomic-level details about which parts of Epsin 1 are in close contact with the membrane, how the protein is oriented relative to the bilayer, and how the protein affects the order and dynamics of the lipid molecules. nih.gov

These biophysical methods offer a high-resolution view of the molecular interplay between Epsin 1 and the lipid membrane, complementing the visual information obtained from electron microscopy of liposomes.

Cell-Based Experimental Models

While in vitro assays are powerful for dissecting molecular mechanisms, cell-based models are essential for understanding the function of Epsin 1 in a physiological context and for validating the effects of potential inhibitors on cellular processes.

Gene Silencing Techniques (siRNA, shRNA, CRISPR) and Dominant-Negative Mutants

To study the function of Epsin 1, researchers often need to reduce or eliminate its expression or activity in cells. This can be achieved through gene silencing techniques or by expressing dominant-negative mutant forms of the protein.

Gene Silencing (RNAi and CRISPR):

RNA interference (RNAi): This is a common method for transiently reducing the expression of a target gene. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to the messenger RNA (mRNA) of Epsin 1. abmgood.comnih.gov When introduced into cells, these small RNAs guide a cellular machinery known as the RNA-induced silencing complex (RISC) to degrade the Epsin 1 mRNA, thus preventing its translation into protein. nih.gov The resulting "knockdown" of Epsin 1 allows researchers to observe the cellular consequences of its depletion, such as defects in the endocytosis of specific cargo. nih.govresearchgate.net

CRISPR/Cas9: For a complete and permanent knockout of the Epsin 1 gene, the CRISPR/Cas9 system can be used. synthego.comnordicbiosite.com This technology uses a guide RNA to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break. The cell's error-prone repair of this break often results in mutations that inactivate the gene. Creating Epsin 1 knockout cell lines provides a powerful model to study the long-term consequences of the protein's absence.

Dominant-Negative Mutants: An alternative to reducing protein levels is to inhibit the protein's function by overexpressing a mutant form that interferes with the normal protein. These are known as dominant-negative mutants. For Epsin 1, a common strategy is to overexpress a fragment of the protein that contains a binding domain for one of its partners but lacks the domains necessary for its full function. nih.gov For example, overexpressing the C-terminal region of Epsin 1, which binds to the AP-2 complex, can displace the endogenous, full-length Epsin 1 from sites of endocytosis, thereby inhibiting clathrin-mediated uptake. nih.gov Similarly, expressing Epsin 1 mutants that lack the ubiquitin-interacting motifs (UIMs) has been shown to block the internalization of specific cargo like the influenza virus without affecting the uptake of others, such as transferrin. nih.govresearchgate.net

The table below summarizes these common experimental approaches for studying Epsin 1 function.

Methodology Principle Application in Epsin 1 Studies Key Findings
GST Pull-down Uses a tagged "bait" protein to capture interacting "prey" proteins from a lysate.To identify direct binding partners of Epsin 1 domains.Confirmed interactions with AP-2 and clathrin. pnas.org
Co-immunoprecipitation An antibody pulls down a target protein from a cell lysate along with its bound partners.To validate interactions within a cellular context.Showed association of Epsin 1 with Eps15 and ubiquitinated cargo. nih.govnih.gov
Liposome Tubulation Purified protein is incubated with artificial lipid vesicles to observe changes in shape.To directly visualize the membrane-bending capacity of Epsin 1's ENTH domain.Demonstrated that the ENTH domain is sufficient to induce high membrane curvature. cam.ac.ukresearchgate.net
siRNA/shRNA Knockdown Small RNAs complementary to the target mRNA lead to its degradation.To transiently reduce Epsin 1 levels and observe effects on endocytosis.Epsin 1 knockdown inhibits the clathrin-mediated entry of influenza virus. nih.govresearchgate.net
Dominant-Negative Mutants Overexpression of a mutant protein interferes with the function of the wild-type protein.To block specific interactions or functions of Epsin 1 in a targeted manner.Expression of Epsin 1 lacking UIMs selectively blocks ubiquitinated cargo uptake. nih.gov

Overexpression Studies for Gain-of-Function Analysis

Overexpression studies are a cornerstone in elucidating the function of proteins by examining the effects of their increased cellular concentration. In the study of Epsin 1, this gain-of-function approach has been instrumental in dissecting its roles in endocytosis and cellular signaling. Researchers have observed that overexpressing certain fragments or mutants of Epsin 1 can interfere with normal cellular processes, often creating a dominant-negative effect that helps to reveal the protein's specific functions. nih.govnih.gov

For instance, the overexpression of an Epsin 1 mutant that lacks the ubiquitin-interaction motifs (UIMs) has been shown to almost completely block the clathrin-mediated entry of the influenza virus. nih.govmdpi.comfrontiersin.orgmssm.edu This dominant-negative effect occurs without affecting the uptake of other molecules like transferrin, suggesting that Epsin 1 acts as a cargo-specific adaptor for the virus. nih.govfrontiersin.orgmssm.edu Similarly, overexpressing Epsin 1 fragments that contain binding sites for core endocytic components, like the AP-2 adaptor complex, can sequester these components, leading to a significant impairment of clathrin-mediated endocytosis. nih.govnih.gov

Conversely, in a different biological context, Epsin 1 overexpression has shown therapeutic potential. In studies using diet-induced obese (DIO) mice, hepatic overexpression of Epsin 1 led to improvements in insulin tolerance and a reduction in hepatic steatosis, hyperglycemia, and hyperlipidemia. aging-us.com This was associated with a decrease in the expression of genes involved in gluconeogenesis and lipogenesis in the liver. aging-us.com These findings highlight that the consequences of Epsin 1 overexpression are highly context-dependent, ranging from inhibiting specific endocytic pathways to conferring metabolic benefits.

Experimental ModelEpsin 1 Construct OverexpressedKey FindingReference
Cultured CellsEpsin 1 mutant lacking UIMs (epsin1ΔUIM)Nearly complete blockage of clathrin-mediated influenza virus entry. nih.govmdpi.com
Cultured CellsEpsin 1 fragment with AP-2 binding motifsSevere impairment of AP-2-mediated internalization. nih.gov
Diet-Induced Obese (DIO) MiceFull-length Epsin 1 (in liver)Alleviated hepatic steatosis and improved glucose/lipid metabolism. aging-us.com
MDCK Epithelial CellsGFP-Epsin 1, 2, and 3Induces a migratory phenotype in epithelial cells. nih.gov

Live-Cell Imaging and Fluorescence Microscopy (e.g., TIRF, Confocal)

Live-cell imaging techniques are crucial for understanding the dynamic behavior of proteins in their native cellular environment. For Epsin 1, fluorescence microscopy methods such as Total Internal Reflection Fluorescence (TIRF) and spinning-disk confocal microscopy have provided unprecedented insights into its role in clathrin-mediated endocytosis. cytion.com

TIRF microscopy is particularly well-suited for visualizing events at the plasma membrane, as it selectively excites fluorophores in a very thin region near the coverslip. cytion.com This technique has been used to observe the recruitment of Epsin 1 to the binding sites of influenza viruses on the cell surface, showing that its arrival is synchronized with the assembly of clathrin-coated pits (CCPs). nih.gov

Spinning-disk confocal microscopy allows for rapid imaging of dynamic processes within the cell. cytion.com Studies using this method have tracked the accumulation of fluorescently tagged Epsin 1, demonstrating that it incorporates into CCPs and larger structures known as clathrin-coated plaques, in parallel with clathrin itself. cytion.com Immunofluorescence studies in fixed cells complement these live-cell imaging findings, showing that endogenous Epsin 1 appears as punctate structures that extensively colocalize with clathrin. nih.gov In BS-C-1 cells, for example, approximately 86% of Epsin 1-containing structures also stained positive for clathrin. nih.gov

These advanced imaging techniques have established that Epsin 1 is an integral component of the clathrin machinery at the cell surface, recruited early during the formation of endocytic vesicles. nih.govucla.edu They allow researchers to track the spatiotemporal dynamics of Epsin 1, revealing its transient association with CCPs, where it is thought to play a role in membrane bending and cargo selection before the vesicle buds off. cytion.comucla.edu

Microscopy TechniqueCell Type/ModelObservationSignificanceReference
TIRF MicroscopyLive cellsRecruitment of Epsin 1 to virus binding sites, synchronized with clathrin assembly.Demonstrates Epsin 1's role as a cargo-specific adaptor in viral entry. nih.gov
Spinning-Disk ConfocalSwiss 3T3 / U373 cellsEpsin 1 accumulates with clathrin during the formation of both coated pits and coated plaques.Reveals dynamics of Epsin 1 in different types of clathrin assemblies. cytion.com
Immunofluorescence ConfocalBS-C-1 cellsExtensive colocalization of endogenous Epsin 1 and clathrin in punctate structures.Confirms Epsin 1 as a core component of clathrin-coated structures. nih.gov

Cell Culture Systems (e.g., HEK293T, COS7, MAECs, THP1 macrophages, Plant Cell Culture)

A variety of cell culture systems have been employed to investigate the multifaceted roles of Epsin 1, each providing a unique context to study its function.

HEK293T and COS7 Cells: These are common, easily transfectable cell lines used for overexpression and knockdown studies to probe the fundamental mechanisms of Epsin 1 in clathrin-mediated endocytosis.

Mouse Aortic Endothelial Cells (MAECs): Studies using MAECs from mice with endothelial-specific deletion of epsins have revealed a critical role for these proteins in endothelial activation and inflammation. In MAECs lacking epsins, inflammatory signaling stimulated by agents like TNFα, LPS, or oxLDL is significantly reduced. nih.govuchicago.edumdpi.com This is accompanied by decreased expression of adhesion molecules (ICAM-1, VCAM-1, P-selectin, E-selectin) and the chemoattractant MCP-1, indicating that epsins are required for potentiating endothelial activation during atherogenesis. nih.govuchicago.edu

THP-1 Macrophages: The human monocytic THP-1 cell line is used to model macrophage behavior. Research in primary macrophages from myeloid-specific epsin knockout mice has shown that epsin deficiency hinders foam cell formation, suppresses the pro-inflammatory macrophage phenotype, and increases efferocytosis (the clearance of apoptotic cells). youtube.commdpi.com This suggests a pro-atherosclerotic role for epsins in macrophages. youtube.commdpi.com

Plant Cell Culture (Arabidopsis thaliana): In plant cells, Epsin 1 (AtEPSIN1) has been shown to be crucial for the vacuolar trafficking of soluble cargo proteins. Studies in Arabidopsis protoplasts and mutant plants have demonstrated that AtEPSIN1 interacts with clathrin and other components of the trafficking machinery at the trans-Golgi Network. Loss of AtEPSIN1 function leads to defects in this trafficking pathway and can impair plant immunity against certain bacterial pathogens.

Induced Pluripotent Stem Cells (iPSCs) in Disease Modeling

Induced pluripotent stem cells (iPSCs) represent a powerful tool for disease modeling, allowing researchers to generate patient-specific cells and tissues in vitro. By reprogramming somatic cells (like skin or blood cells) from patients with genetic disorders, scientists can create iPSCs that carry the patient's specific mutations. These iPSCs can then be differentiated into various cell types, such as neurons or cardiomyocytes, that are affected by the disease.

While specific studies directly modeling Epsin 1-related disorders using iPSCs are not yet prominent in the literature, the technology holds immense potential for this field. Epsin 1 is fundamentally involved in endocytosis, a process whose disruption is implicated in numerous pathologies, including neurodevelopmental and neurodegenerative disorders.

The iPSC methodology would allow for the investigation of how mutations affecting the endocytic machinery impact human cell biology. For example:

Patient-Specific Models: iPSCs could be derived from patients with disorders linked to faulty endocytosis to study how these mutations affect neuronal development, synaptic function, or cellular clearance pathways.

Isogenic Controls: Using gene-editing technologies like CRISPR/Cas9, researchers can correct a disease-causing mutation in a patient's iPSC line. This creates a genetically identical (isogenic) control, allowing for precise assessment of the mutation's pathogenic effects.

Drug Screening: Once an iPSC-derived disease model recapitulates a specific cellular phenotype, it can be used for high-throughput screening of potential therapeutic compounds to identify drugs that can reverse the defect. uchicago.edu

This approach provides a valuable platform to explore the pathophysiology of diseases where Epsin 1 and the broader endocytic network are implicated, bridging the gap between animal models and human clinical pathology.

In Vivo Animal and Plant Models

Genetic Knockout and Conditional Deletion Mouse Models

Genetic knockout (KO) and conditional deletion strategies in mice have been indispensable for understanding the physiological roles of epsins. Early studies revealed that while mice lacking either Epsin 1 or Epsin 2 individually develop normally and are fertile, the combined constitutive knockout of both genes is embryonic lethal. youtube.commdpi.com

The Epsin 1/2 double knockout (DKO) embryos die around embryonic day 9.5-10, at the onset of organogenesis. This lethality is associated with severe developmental defects, including failures in vascular development, which recapitulate the phenotypes seen with a global impairment of Notch signaling. This genetic evidence provided a strong link between epsin function and the activation of the Notch signaling pathway in mammals. Interestingly, general "housekeeping" forms of clathrin-mediated endocytosis were not significantly impaired in cells derived from these DKO embryos, pointing to a more specialized role for epsins beyond constitutive cargo uptake.

To bypass the embryonic lethality and study epsin function in adult tissues, researchers have developed conditional knockout models. These models use systems like the Cre-loxP system, often with an inducible Cre recombinase (e.g., Cre-ER), to delete a gene in a time- or tissue-specific manner. For example, a conditional triple KO (TKO) model, where the Epn1 gene was inducibly deleted in mice already lacking Epn2 and Epn3, was created to generate embryonic fibroblasts completely devoid of all three epsins. These TKO cells showed significant defects in both cell division and clathrin-mediated endocytosis, revealing a fundamental role for epsins in these processes that was masked by redundancy in single or double KO models.

Mouse ModelGenotypeKey PhenotypeReference
Single KnockoutEpn1-/- or Epn2-/-Develop normally, no obvious phenotype, suggesting functional redundancy. youtube.commdpi.com
Constitutive Double Knockout (DKO)Epn1-/-; Epn2-/-Embryonic lethal at E9.5-E10; defects in vascular development and Notch signaling.
Conditional Triple Knockout (TKO)Epn1loxP/loxP; Epn2-/-; Epn3-/-; Cre-ER+/-Fibroblasts derived from this model show severe defects in endocytosis and cytokinesis upon gene deletion.

Organ-Specific Epsin 1 Modulation in Rodent Models (e.g., Liver, Endothelium)

Modulating Epsin 1 expression in specific organs or cell types within rodent models has been crucial for uncovering its role in complex diseases like atherosclerosis and cancer.

Endothelium: To study the role of epsins in the vasculature of adult animals, researchers have generated mice with an inducible, endothelial cell-specific double knockout of Epsin 1 and 2 (EC-iDKO). nih.gov These mice, while appearing normal under standard conditions, exhibit significant phenotypes in disease models.

Atherosclerosis: In an ApoE-deficient mouse model of atherosclerosis, EC-iDKO mice show a substantial reduction in atherosclerotic lesion formation. nih.gov The loss of endothelial epsins attenuates inflammation, reduces the expression of adhesion molecules, and limits immune cell infiltration into the aorta. nih.govuchicago.edu This demonstrates that endothelial epsins play a pro-atherogenic role by potentiating endothelial activation and inflammation. nih.govuchicago.edu

Tumor Angiogenesis: In various tumor models, EC-iDKO mice exhibit retarded tumor growth. This is due to disorganized tumor vasculature and increased permeability caused by excessive VEGF/VEGFR2 signaling. Epsin is required for the proper endocytosis and degradation of the VEGFR2 receptor; its absence leads to heightened but non-productive signaling, impairing functional angiogenesis.

Liver: In the context of metabolic disease, modulating Epsin 1 specifically in the liver has revealed its role in glucose and lipid homeostasis. In diet-induced obese mice, adenovirus-mediated overexpression of Epsin 1 in the liver was shown to improve insulin sensitivity and reduce the accumulation of lipids (hepatic steatosis). aging-us.com Conversely, knockdown of hepatic Epsin 1 in mice led to an increase in liver triglyceride content. aging-us.com These findings identify hepatic Epsin 1 as a regulator of liver metabolism. aging-us.com

Myeloid Cells: In another disease context, mice with a myeloid-specific deletion of both epsins were engineered to study atherosclerosis. youtube.commdpi.com These mice exhibited a marked decrease in atherosclerotic lesions, reduced inflammation, and macrophages that were less prone to becoming lipid-laden foam cells. youtube.commdpi.com This protective effect was linked to increased levels of the LRP-1 receptor on macrophages, which enhances the clearance of apoptotic cells and promotes an anti-inflammatory state. youtube.commdpi.com

Lamprey Reticulospinal Synapse Model for Synaptic Endocytosis

Studies utilizing this model have been instrumental in elucidating the role of epsin 1 in synaptic vesicle endocytosis. Epsin 1 is known to accumulate at release sites when the synapse is at rest and at clathrin-coated pits during synaptic activity. nih.gov Research involving the presynaptic microinjection of antibodies targeting specific domains of epsin 1—the Epsin N-Terminal Homology (ENTH) domain or the clathrin/AP2 binding region (CLAP)—has revealed its critical function. nih.gov Disruption of these domains led to a significant loss of synaptic vesicles in stimulated synapses, indicating a failure in vesicle recycling. nih.gov

Specifically, injecting antibodies against the CLAP region resulted in an accumulation of distorted and improperly formed coated structures. nih.gov Conversely, perturbation of the ENTH domain led to a scarcity of these coated structures. nih.gov In both scenarios, the formation of clathrin-coated pits at the plasma membrane was arrested at early stages, resulting in abnormally large and shallow pits. nih.gov These findings support a model where epsin 1 is crucial for coordinating the generation of membrane curvature with the assembly of the clathrin coat, ensuring the proper sizing and formation of new synaptic vesicles during endocytosis. nih.gov The lamprey model, therefore, provides direct evidence for epsin 1's role in the fidelity of clathrin-mediated synaptic vesicle recycling. nih.gov

Arabidopsis thaliana (Mouse-ear cress) as a Plant Model System

Arabidopsis thaliana is a small flowering plant that has become a premier model organism for research in plant biology and genetics. nih.govfrontiersin.org Its widespread use is attributed to several advantageous characteristics, including a small, fully sequenced genome, a short life cycle of about six weeks from seed to mature seed, and prolific seed production. frontiersin.orgnih.gov These features make it highly suitable for genetic studies and high-throughput experiments. upol.cz Furthermore, its compact size and the ability to grow in controlled laboratory settings facilitate research. nih.gov

The extensive genetic and molecular resources developed for Arabidopsis make it an invaluable system for functional genomics and proteomics. upol.czresearchgate.net Researchers have access to a vast collection of mutants, transgenic lines, and comprehensive databases that catalog gene function and expression. nih.gov This organism has been central to uncovering the functions of thousands of plant genes, with findings often being applicable to other, more complex crop plants due to conserved gene families. nih.govresearchgate.net

In the context of studying specific proteins, such as those involved in cellular trafficking, Arabidopsis serves as a powerful platform. Proteomic techniques have been extensively applied to this model to profile proteins in different organelles, tissues, and developmental stages, as well as in response to various stresses. researchgate.net This allows for the investigation of protein abundance, post-translational modifications, and interaction networks. researchgate.net Although research may focus on a specific compound like an epsin inhibitor, the foundational knowledge of gene and protein function in Arabidopsis provides the necessary context to explore its effects on fundamental cellular processes that are conserved across eukaryotes.

Advanced 'Omics Technologies

Quantitative Proteomics (e.g., iTRAQ-based) for Protein Abundance and Interaction Networks

Quantitative proteomics provides a powerful means to measure the relative or absolute abundance of proteins across multiple samples, offering insights into cellular responses and biological mechanisms. One prominent technique in this field is Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). creative-proteomics.com iTRAQ is an in vitro labeling method that uses isobaric chemical tags to derivatize peptides at their N-termini and lysine side chains. ucsd.edu This allows for the simultaneous analysis of peptides from multiple samples (multiplexing), typically up to eight. creative-proteomics.com

The workflow for an iTRAQ experiment involves several key steps. First, proteins extracted from different experimental conditions are digested into peptides. Each peptide sample is then labeled with a unique iTRAQ reagent. creative-proteomics.com These reagents are isobaric, meaning they have the same total mass. After labeling, the samples are combined and analyzed together using liquid chromatography followed by tandem mass spectrometry (LC-MS/MS). researchgate.net During MS analysis, the identically labeled peptides from different samples appear as a single precursor ion. researchgate.net However, upon fragmentation in the MS/MS stage, each tag releases a distinct "reporter ion" with a unique mass-to-charge ratio. ucsd.eduresearchgate.net The relative intensities of these reporter ions are then used to quantify the abundance of the corresponding peptide, and thus the protein, in each of the original samples. creative-proteomics.com

This multiplexing capability increases throughput and reduces experimental variability compared to analyzing samples individually. creative-proteomics.com The high sensitivity of iTRAQ allows for the detection of low-abundance proteins and subtle changes in protein expression. creative-proteomics.com By identifying which proteins change in abundance following treatment with a compound like an epsin inhibitor, researchers can begin to map the protein interaction networks and cellular pathways affected by the compound's activity.

Table 1: Key Features of iTRAQ-based Quantitative Proteomics

Feature Description
Principle In vitro labeling of peptides with isobaric tags.
Multiplexing Allows for simultaneous analysis of 2, 4, or 8 unique samples. ucsd.edu
Quantification Based on the relative intensity of reporter ions generated during MS/MS fragmentation. researchgate.net
Application Measures relative protein abundance to identify differentially expressed proteins. creative-proteomics.com
Advantages High throughput, good reproducibility, and high sensitivity for detecting a wide range of proteins. creative-proteomics.comcreative-proteomics.com

RNA Sequencing (RNA-seq) and Single-Cell RNA-seq for Gene Expression Profiling

RNA sequencing (RNA-seq) is a high-throughput technology that provides a comprehensive and quantitative view of the transcriptome, which is the complete set of RNA transcripts in a cell or population of cells. Unlike microarrays, which are limited to a predefined set of probes, RNA-seq can detect both known and novel transcripts, offering a broader dynamic range for measuring gene expression levels. nih.govresearchgate.net The technology is highly sensitive, allowing for the detection of low-abundance transcripts. nih.gov This makes it a powerful tool for creating detailed gene expression profiles and identifying genes that are differentially expressed between different experimental conditions, such as before and after the application of a specific inhibitor. researchgate.netnih.gov

A more recent advancement, single-cell RNA sequencing (scRNA-seq), offers an even higher resolution by profiling the transcriptomes of individual cells. nih.gov This is particularly important because bulk RNA-seq provides an average expression level across a population of cells, which can mask significant heterogeneity within that population. biorxiv.org scRNA-seq allows researchers to dissect this cellular diversity, identify distinct cell states or subtypes, and understand how different cells within a tissue respond to a perturbation. nih.govresearchgate.net By analyzing gene expression at the single-cell level, it is possible to uncover rare cell populations and elucidate complex, cell-specific responses that would be missed by bulk analysis. nih.gov

The application of these technologies is crucial for understanding the molecular effects of a compound. For instance, by treating cells with an epsin inhibitor and performing RNA-seq, researchers can identify which genes are up- or down-regulated, providing clues about the cellular pathways being affected. Using scRNA-seq, they could further determine if these changes are uniform across all cells or specific to certain cell types, offering much deeper insight into the compound's mechanism of action. biorxiv.org

Table 2: Comparison of RNA-seq and scRNA-seq

Feature Bulk RNA-seq Single-Cell RNA-seq (scRNA-seq)
Input RNA from a population of cells RNA from individual cells
Output Average gene expression across the cell population Gene expression profiles for each individual cell
Resolution Low (population average) High (single-cell level)
Key Application Identifying differentially expressed genes between samples. nih.gov Resolving cellular heterogeneity and identifying cell-specific responses. nih.gov
Limitations Masks cellular heterogeneity. Data can be sparse and noisy. researchgate.net

Bioinformatic Approaches for Pathway Analysis

Following the generation of large-scale 'omics' datasets from proteomics or transcriptomics experiments, bioinformatic pathway analysis is an essential step to interpret the biological meaning behind the lists of differentially expressed genes or proteins. github.io These techniques use curated databases of known biological pathways, such as those from the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Gene Ontology (GO), to identify which pathways are statistically over-represented in the dataset. nih.gov The rationale is that complex biological functions arise from the coordinated action of multiple genes and proteins, and therefore analyzing them at the pathway level can provide more insight than looking at individual molecules alone. github.io

The process typically involves mapping the identified genes or proteins to these predefined pathways. Statistical tests are then applied to determine whether a particular pathway is enriched with more differentially expressed molecules than would be expected by chance. nih.gov This helps researchers move from a simple list of hundreds or thousands of molecules to a more manageable and interpretable set of biological processes that are likely affected by the experimental condition. For example, if a significant number of upregulated genes following treatment with an inhibitor are involved in a specific signaling cascade, it provides strong evidence that the compound targets that pathway. youtube.com

These bioinformatic tools are critical for generating hypotheses about a compound's mechanism of action. By revealing the broader biological context, pathway analysis can connect the molecular changes observed in an experiment to specific cellular functions, disease pathologies, or drug responses. youtube.com This allows for a more systems-level understanding of the effects of inhibiting a target like epsin.

Immunological Techniques

Immunological techniques are a diverse set of methods that leverage the high specificity of antigen-antibody interactions to detect, quantify, and characterize molecules, primarily proteins. These methods are fundamental in molecular biology for studying protein expression, localization, and interactions. missouri.edu

One of the most common applications is in immunoassays designed to measure the presence or concentration of a specific molecule. For example, the Enzyme-Linked Immunosorbent Assay (ELISA) is widely used to quantify a target antigen in a sample. microbenotes.com In this technique, an antibody specific to the target protein is used to capture it, and a secondary, enzyme-linked antibody is used to generate a detectable signal, allowing for precise measurement. microbenotes.com

Another powerful technique is immunoprecipitation, which is used to isolate a specific protein from a complex mixture, such as a cell lysate. An antibody targeting the protein of interest is added to the mixture, forming an antigen-antibody complex. This complex is then captured, often using beads coated with Protein A or G, allowing the target protein and any molecules bound to it to be purified and subsequently analyzed by methods like Western blotting or mass spectrometry. This is particularly useful for confirming the identity of a protein or for studying its interaction partners.

Other techniques include immunofluorescence and immunohistochemistry, where antibodies conjugated to fluorescent dyes or enzymes are used to visualize the subcellular localization or tissue distribution of a target protein. These methods provide critical spatial information about where a protein is active within a cell or an organism. The specificity and versatility of these antibody-based tools make them indispensable for validating findings from 'omics' studies and for detailed characterization of the function and regulation of specific proteins. missouri.edu

Table of Compounds

Compound Name
EPS-IN-1
Epsin 1
AP2

Immunoprecipitation and Western Blotting for Protein Detection

Immunoprecipitation and Western blotting are fundamental techniques used to detect and quantify Epsin 1 and to identify its interacting partners.

Immunoprecipitation is utilized to isolate Epsin 1 from complex protein mixtures, such as cell lysates. This technique employs antibodies specific to Epsin 1, which are typically coupled to agarose or magnetic beads. When incubated with a cell extract, the antibody binds to Epsin 1, and the resulting complex can be precipitated and separated from the rest of the cellular proteins.

Western blotting is then often used to analyze the immunoprecipitated samples. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies to detect specific proteins. For instance, after immunoprecipitating Epsin 1, a Western blot can be performed using an anti-Epsin 1 antibody to confirm its presence and assess its abundance. Furthermore, the blot can be probed with antibodies against other proteins to identify which of them have co-precipitated with Epsin 1, indicating a potential interaction.

A study investigating the role of epsin in synaptic vesicle endocytosis utilized both techniques. Polyclonal antibodies were raised against the ENTH domain and the CLAP region of epsin. Western blot analysis of a lamprey brain extract with these antibodies recognized a major band of approximately 75 kDa pnas.org. To confirm that both antibodies recognized the same protein, immunoprecipitation was performed. The results showed that the ENTH antibodies could detect the 75-kDa protein in the material immunoprecipitated with the CLAP IgG pnas.org.

Similarly, co-immunoprecipitation experiments have been performed using epsin antisera to pull down protein complexes from rat brain extracts. Subsequent Western blot analyses of these precipitates were used to identify interacting proteins such as the a and c subunits of AP2 and synaptojanin researchgate.net.

TechniquePurpose in Epsin 1 StudiesKey Findings
Immunoprecipitation To isolate Epsin 1 and its interacting protein complexes from cell extracts.Epsin 1 can be effectively isolated from brain extracts using specific antibodies against its different domains pnas.org.
Western Blotting To detect the presence and quantity of Epsin 1 and to identify co-precipitated proteins.Confirmed the molecular weight of Epsin 1 at ~75 kDa in lamprey brain extracts and identified its interaction with proteins like AP2 and synaptojanin pnas.orgresearchgate.net.

Immunofluorescence and Immunohistochemistry for Localization Studies

Immunofluorescence and immunohistochemistry are powerful imaging techniques used to visualize the subcellular localization of Epsin 1 within cells and tissues. fishersci.eu

Immunofluorescence involves the use of antibodies conjugated to fluorescent dyes to label a specific protein within a cell. When viewed under a fluorescence microscope, the location of the protein is revealed by the fluorescent signal. This technique has been instrumental in demonstrating the localization of Epsin 1. Studies have shown that endogenous Epsin 1 appears as punctate structures that extensively colocalize with clathrin nih.gov. In BS-C-1 cells, it was observed that 86 ± 3% of Epsin 1-stained structures also showed a clathrin signal, and 75 ± 4% of clathrin-stained structures displayed an Epsin 1 signal, confirming their close association at clathrin-coated pits nih.gov. In COS cells, immunofluorescence has been used to study the effects of transfecting wild-type Epsin and its mutants, as well as its colocalization with other endocytic markers cam.ac.uk.

Immunohistochemistry is a similar technique but is applied to tissue sections. It allows for the examination of Epsin 1 distribution within the context of the tissue architecture. Double-immunofluorescence micrographs of rat brain frozen sections have shown the co-localization of Epsin 1 with synaptophysin and clathrin in nerve terminals, indicating its high concentration in these specialized sites of endocytosis researchgate.net.

TechniqueApplication in Epsin 1 StudiesKey Observations
Immunofluorescence Visualization of Epsin 1's subcellular localization in cultured cells.Epsin 1 localizes to punctate structures that show a high degree of colocalization with clathrin at the plasma membrane nih.gov. The typical punctate signal of Epsin 1 is absent in triple knock-out cells nih.gov.
Immunohistochemistry Examination of Epsin 1 distribution in tissue sections.Epsin 1 is highly concentrated in nerve terminals, where it colocalizes with clathrin and synaptophysin researchgate.net.

Antibody-Based Perturbation Studies (e.g., Microinjection of Antibodies)

Antibody-based perturbation studies are functional assays designed to investigate the role of a protein by disrupting its activity with specific antibodies. Microinjection of antibodies into living cells is a direct method to achieve this.

By introducing anti-Epsin antibodies into cells, researchers can block the function of Epsin 1 and observe the resulting cellular effects. A key study demonstrated that microinjection of affinity-purified anti-epsin antibodies into CV-1 cells effectively blocked the internalization of the epidermal growth factor (EGF) receptor researchgate.netresearchgate.net. In these experiments, cells were first incubated with fluorescently labeled EGF at a low temperature to allow binding to the cell surface. After warming the cells to permit endocytosis, it was observed that in cells injected with control antibodies, EGF was internalized, while in cells injected with anti-epsin antibodies, EGF remained on the cell surface researchgate.netresearchgate.net. This provided direct evidence for the essential role of Epsin in receptor-mediated endocytosis.

These antibody perturbation studies have been crucial in confirming the functional importance of Epsin in the process of clathrin-mediated endocytosis.

Experimental ApproachMethodologyOutcome and Significance
Antibody Microinjection Direct injection of anti-Epsin antibodies into living CV-1 cells.Blockage of EGF receptor internalization, demonstrating the critical function of Epsin in receptor-mediated endocytosis researchgate.netresearchgate.net.

Future Directions and Emerging Research Avenues for Epsin 1

High-Resolution Structural Biology of Epsin 1 in Context

A complete understanding of Epsin 1's function is intrinsically linked to its three-dimensional structure and how it changes upon interaction with its various binding partners at the plasma membrane. While the crystal structure of the Epsin N-terminal Homology (ENTH) domain has been solved, revealing a module structurally similar to armadillo and HEAT repeats, high-resolution structural information of the full-length protein in a physiological context is still lacking. nih.gov

Future research will likely focus on utilizing cutting-edge techniques like cryogenic electron microscopy (cryo-EM) and cryogenic electron tomography (cryo-ET) to visualize Epsin 1 in action. These powerful methods could capture snapshots of Epsin 1 as it engages with the plasma membrane, clathrin lattices, and ubiquitinated cargo proteins. Such studies would provide unprecedented detail into how Epsin 1 induces membrane curvature, a process crucial for the formation of clathrin-coated pits. cam.ac.uknih.gov

Moreover, high-resolution structural analysis of Epsin 1 in complex with its binding partners, such as the clathrin adaptor AP-2 and the accessory protein Eps15, will be instrumental in dissecting the molecular choreography of CME. researchgate.netnih.gov Understanding these interactions at an atomic level will not only illuminate the mechanics of endocytosis but also provide a blueprint for the rational design of molecules that can modulate Epsin 1 function.

Systems Biology Approaches to Map Epsin 1's Global Interactome

Epsin 1 does not function in isolation; it is part of a complex and dynamic network of protein-protein and protein-lipid interactions that govern endocytosis and other cellular processes. nih.gov Systems biology approaches, which aim to understand the entirety of these interactions, are set to revolutionize our understanding of Epsin 1's role in the cell.

Advanced proteomics techniques, such as proximity-dependent biotinylation (BioID) and affinity purification-mass spectrometry (AP-MS), will be pivotal in identifying the complete repertoire of Epsin 1's interaction partners under various cellular conditions. These unbiased approaches have the potential to uncover novel interactors and shed light on previously unknown functions of Epsin 1, potentially linking it to pathways beyond endocytosis. For instance, proximity labeling has already been utilized to identify neogenin as a potential Epsin 1 interactor during influenza virus internalization. researchgate.net

Integrating this comprehensive interaction data with functional genomics screens (e.g., CRISPR-Cas9 screens) will enable the construction of detailed network models of Epsin 1's cellular functions. These models will not only provide a global view of the processes regulated by Epsin 1 but also allow for predictive modeling of how perturbations in the network, such as the inhibition of a specific interaction, might affect cellular behavior.

Development of Advanced Research Tools for Epsin 1 Manipulation

To fully dissect the multifaceted roles of Epsin 1, the development of sophisticated and specific research tools for its manipulation is paramount. These tools will allow researchers to probe Epsin 1 function with high temporal and spatial resolution, both in vitro and in living cells.

A key area of development will be the generation of highly specific chemical probes and inhibitors that can directly target Epsin 1. patsnap.comeubopen.orgthesgc.org Currently, many available "Epsin inhibitors" are indirect, targeting other components of the endocytic machinery like dynamin (e.g., Dynasore) or clathrin (e.g., Pitstop 2). scbt.comscbt.com While useful, these compounds lack specificity for Epsin 1. The development of small molecules that, for instance, block the interaction of the ENTH domain with phospholipids or disrupt the binding of Epsin 1 to ubiquitinated cargo would be a significant leap forward. Such specific inhibitors, which could be conceptualized with a name like "EPS-IN-1," would be invaluable for elucidating the precise contributions of Epsin 1 to various cellular processes.

In addition to chemical tools, advanced genetic and optogenetic approaches will provide powerful means to control Epsin 1 activity. For example, the use of degron systems would allow for the rapid and reversible depletion of Epsin 1, enabling the study of its acute loss-of-function phenotypes. Optogenetic tools, where light can be used to control protein-protein interactions, could be employed to precisely control the recruitment of Epsin 1 to specific membrane domains, offering unparalleled spatiotemporal control over its function.

The generation of knockout and knock-in animal models, such as the conditional epsin triple knockout mice, has already provided significant insights into the essential roles of epsins in development and cellular function. elifesciences.orgnih.gov Future iterations of these models, perhaps with specific point mutations that disrupt key interactions, will continue to be crucial for understanding the physiological relevance of Epsin 1's diverse functions.

Compound/ToolTarget/MechanismApplication in Epsin 1 Research
Hypothetical this compound Direct inhibitor of Epsin 1 (e.g., blocking ENTH domain or UIMs)Specific investigation of Epsin 1-dependent cellular processes.
Dynasore Dynamin inhibitorIndirectly inhibits Epsin 1-mediated endocytosis by blocking vesicle scission. scbt.com
Pitstop 2 Clathrin inhibitorIndirectly inhibits Epsin 1 function by disrupting clathrin-mediated endocytosis. scbt.com
CRISPR-Cas9 Gene editingGeneration of Epsin 1 knockout or mutant cell lines and animal models.
Proximity Labeling (e.g., BioID) Identifies protein interactorsMapping the Epsin 1 interactome in living cells.
Optogenetics Light-inducible protein controlSpatiotemporal control of Epsin 1 localization and activity.

Q & A

Q. How can researchers identify understudied aspects of EPS-IN-1's pharmacological profile?

  • Methodological Guidance : Conduct systematic reviews to map existing evidence. Use text-mining tools (e.g., VOSviewer) to visualize research trends. Prioritize gaps such as long-term toxicity, resistance mechanisms, or effects on non-target tissues .

Ethical & Reporting Standards

Q. What ethical considerations apply to preclinical studies involving this compound?

  • Methodological Guidance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding. For human-derived samples, obtain IRB approval and document informed consent. Disclose all conflicts of interest and funding sources .

Q. How should researchers report negative or inconclusive results for this compound?

  • Methodological Guidance : Publish in open-access repositories (e.g., Zenodo) or journals specializing in negative results (e.g., Journal of Negative Results in Biomedicine). Include raw data and analysis logs to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.